molecular formula C7H17N2O2+ B1206090 Bethanechol CAS No. 674-38-4

Bethanechol

Cat. No. B1206090
CAS RN: 674-38-4
M. Wt: 161.22 g/mol
InChI Key: NZUPCNDJBJXXRF-UHFFFAOYSA-O
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Description

Bethanechol is a parasympathomimetic choline carbamate that selectively stimulates muscarinic receptors without any effect on nicotinic receptors . It is used to treat certain disorders of the urinary tract or bladder, helping to cause urination and emptying of the bladder . It is also used to treat urinary retention that may be caused by surgery, delivering a baby, or other conditions .


Synthesis Analysis

Bethanechol was first synthesized in 1935 . The traditional synthesis of bethanechol chloride involves passing phosgene (obtained by the reaction of tetracol phenixin and oleum) in methyl chloride choline and chloroformic solution to stirring reaction .


Molecular Structure Analysis

Bethanechol chloride, 2-[(aminocarbonyl)oxy]-N,N,N-trimethylpropanaminium chloride, is a quaternary ammonium compound that is structurally and pharmacologically related to acetylcholine . More details about its structure can be found on ChemSpider .


Chemical Reactions Analysis

Bethanechol’s actions are similar to those of acetylcholine (Ach), but the agent is not broken down via cholinesterase, making its therapeutic effects more lengthened when compared to acetylcholine . The determination of bethanechol and its degradation product, 2-hydroxypropyltrimethylammonium chloride, can be achieved through ion chromatography .


Physical And Chemical Properties Analysis

Bethanechol is a cholinergic agent widely used in various industries, such as the chemical, manufacturing, power, and pharmaceutical industries . More detailed physical and chemical properties can be found on ChemSpider .

Scientific Research Applications

1. Prevention of Radiation-Induced Salivary Gland Dysfunction

Bethanechol has been studied for its effectiveness in preventing salivary gland dysfunction during radiotherapy in head and neck cancer patients. A randomized trial demonstrated that bethanechol significantly improved salivary parameters compared to a placebo, effectively decreasing salivary gland damage in patients undergoing radiotherapy (Jaguar et al., 2015). Another study confirmed these findings, showing that bethanechol resulted in higher whole resting saliva immediately after radiotherapy (Jham et al., 2007).

2. Role in Bladder Function

Bethanechol's effects on bladder function have been explored, particularly its role in promoting bladder emptying. A study on dogs revealed that central administration of bethanechol led to reflex bladder contractions, suggesting a central nervous system site of pharmacologic activity (O'Donnell, 1990). Moreover, its use in women with bladder dysfunction, despite limited clinical efficacy, has been examined to understand current prescription patterns (Gaitonde et al., 2018).

3. Treatment of Gastroesophageal Reflux

Bethanechol has been investigated for its effectiveness in treating gastroesophageal reflux. Studies have shown that bethanechol, in combination with antacids, leads to significant improvements in endoscopic evaluation of reflux esophagitis, surpassing conventional antacid therapy alone (Thanik et al., 1980). However, another study noted that bethanechol did not demonstrate a greater improvement than placebo when combined with antacids in the treatment of erosive esophagitis (Saco et al., 1982).

4. Pancreatic Growth Influences

Research has explored bethanechol's influence on pancreatic growth. Chronic administration of bethanechol in rats resulted in a significant increase in pancreatic weight and protein content, indicating hypertrophy in pancreatic cells. This suggests a potential role for bethanechol in influencing pancreatic growth and functional integrity (Mainz et al., 1973).

Safety And Hazards

Bethanechol may cause serious side effects. Users should avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . It may cause slow heartbeats, a light-headed feeling, wheezing, chest tightness, trouble breathing, and other side effects . Users should not use bethanechol if they are allergic to it, or if they have certain conditions .

Future Directions

Bethanechol is not approved for use by anyone younger than 18 years old . It should be taken exactly as directed, and not more or less of it or taken more often than prescribed by the doctor . It usually takes up to 90 minutes before symptoms improve .

properties

IUPAC Name

2-carbamoyloxypropyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUPCNDJBJXXRF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C[N+](C)(C)C)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N2O2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

590-63-6 (chloride)
Record name Bethanechol
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5048398
Record name Bethanechol
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Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Bethanechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.11e-01 g/L
Record name Bethanechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015154
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Mechanism of Action

Bethanechol is a direct muscarinic agonist and stimulates the parasympathetic nervous system by binding to postganglionic muscarinic receptors. Though there are 5 types of muscarinic receptors (M1, M2, M3, M4, M5), binding of bethanechol to M3 is most clinically significant since M3 receptors are present in intestinal smooth muscle and the bladder. The cholinergic effects of bethanechol lead to increased detrusor muscle tone to promote bladder emptying and increased smooth muscle tone which restores gastrointestinal peristalsis and motility. As a result of selectivity for muscarinic receptors, bethanechol produces minimal to no nicotinic effects.
Record name Bethanechol
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Product Name

Bethanechol

CAS RN

674-38-4
Record name Bethanechol
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Record name Bethanechol
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Record name Bethanechol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01019
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bethanechol
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Record name BETHANECHOL
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Record name Bethanechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 - 221 °C (chloride salt)
Record name Bethanechol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,200
Citations
AE Finkbeiner - The Journal of urology, 1985 - Elsevier
… bladder emptying, In fact, bethanechol and a few chemically related cholinergic … of bethanechol in promoting bladder emptying, This literature review will determine whether bethanechol …
Number of citations: 152 www.sciencedirect.com
A Agrawal, A Hila, R Tutuian, I Mainie… - Journal of clinical …, 2007 - journals.lww.com
… question of whether oral bethanechol will improve smooth muscle function in patients with hypocontractility. In this study, we have investigated bethanechol's effect on smooth muscle …
Number of citations: 62 journals.lww.com
Y Satoh, K Ishikawa, Y Oomori, S Takeda… - Cell and tissue research, 1992 - Springer
… The direct effect of bethanechol on the Paneth cells revealed in the present study indicates that mouse intestinal Paneth cells have muscarinic receptors; this leads to the hypothesis that …
Number of citations: 73 link.springer.com
AR Euler - The Journal of pediatrics, 1980 - Elsevier
… initial randomization to either bethanechol or placebo was done … was related to the use of bethanechol except in one 5-year-old … in adult patients taking bethanechol. All other patients …
Number of citations: 129 www.sciencedirect.com
KA Hubel - Proceedings of the Society for Experimental …, 1977 - journals.sagepub.com
… Bethanechol has no effect on intestinal transport … bethanechol is on the jejunum, implying that the muscarinic receptor of the ileum is less accessible or less responsive to bethanechol. …
Number of citations: 48 journals.sagepub.com
Y Shafrir, Y Levy, A Beharab, M Nitzam… - … Medicine & Child …, 1986 - Wiley Online Library
Bethanechol is a direct agonist of the acetylcholine receptor that was recently introduced in the therapy of gastro‐oesophageal reflux. Acute dystonic reactions to bethanechol were …
Number of citations: 34 onlinelibrary.wiley.com
TT Nostrant, J Sams, T Huber - Gastroenterology, 1986 - Elsevier
… and to 53%, 85%, and 82% after the second dose of bethanechol. Chest pain was … bethanechol and in 77% after the second dose. Our conclusions are that: (a) sequential bethanechol …
Number of citations: 44 www.sciencedirect.com
L Liu, AR Rittenhouse - British journal of pharmacology, 2003 - Wiley Online Library
Muscarinic agonist specificity is limited, making it difficult to match receptor subtypes with signal transduction cascades that mediate ion channel modulation. We have characterized the …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
RM Levin, MR Ruggieri, HS Gill, N Haugaard… - The Journal of …, 1988 - Elsevier
The urinary bladder, similar to other smooth muscles, utilizes glucose as one of its primary sources of metabolic energy. We have studied the effect of bethanechol on both glycolysis …
Number of citations: 32 www.sciencedirect.com
S Gaitonde, RD Malik, AL Christie… - International Journal of …, 2019 - Wiley Online Library
… Bethanechol, a cholinergic agonist, may improve detrusor contractility in these conditions; however, its clinical efficacy is limited. We sought to examine the patterns of Bethanechol use …
Number of citations: 20 onlinelibrary.wiley.com

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